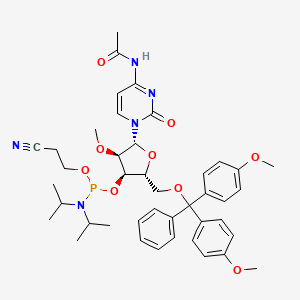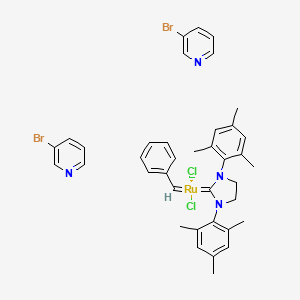![molecular formula C18H15BN2O2 B8020299 4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl acetate](/img/structure/B8020299.png)
4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl acetate is a complex organic compound that features a naphthodiazaborine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl acetate typically involves the formation of the naphthodiazaborine core followed by the introduction of the phenyl acetate group. The naphthodiazaborine core can be synthesized through a series of reactions starting from naphthalene derivatives and boron-containing reagents. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction systems may be employed to achieve efficient large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the boron-nitrogen bond within the naphthodiazaborine core.
Substitution: The phenyl acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while substitution reactions can produce a variety of functionalized naphthodiazaborine compounds.
Wissenschaftliche Forschungsanwendungen
4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl acetate involves its interaction with molecular targets through its boron-nitrogen bond. This interaction can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine: Shares the naphthodiazaborine core but lacks the phenyl acetate group.
1H-Naphtho[1,8-de][1,3,2]diazaborine, 2,3-dihydro-2-[3-(trifluoromethoxy)-4-(trifluoromethyl)phenyl]: Contains a similar core structure with different substituents.
Uniqueness
4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl acetate is unique due to the presence of the phenyl acetate group, which imparts distinct chemical properties and potential applications. This differentiates it from other naphthodiazaborine derivatives and makes it a valuable compound for various scientific research and industrial applications.
Eigenschaften
IUPAC Name |
[4-(2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BN2O2/c1-12(22)23-15-10-8-14(9-11-15)19-20-16-6-2-4-13-5-3-7-17(21-19)18(13)16/h2-11,20-21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGSRVBBNPLNSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride](/img/structure/B8020233.png)





![(1S,4R)-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B8020270.png)




